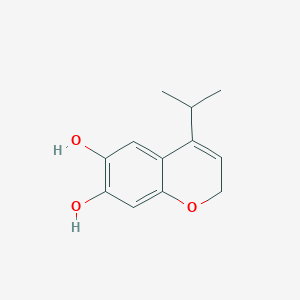

4-Isopropyl-2H-chromene-6,7-diol

説明

4-Isopropyl-2H-chromene-6,7-diol is a substituted chromene derivative characterized by a benzopyran core (2H-chromene) with hydroxyl groups at positions 6 and 7 and an isopropyl substituent at position 2. Chromenes are heterocyclic compounds of significant pharmacological interest due to their structural similarity to natural flavonoids and coumarins.

特性

分子式 |

C12H14O3 |

|---|---|

分子量 |

206.24 g/mol |

IUPAC名 |

4-propan-2-yl-2H-chromene-6,7-diol |

InChI |

InChI=1S/C12H14O3/c1-7(2)8-3-4-15-12-6-11(14)10(13)5-9(8)12/h3,5-7,13-14H,4H2,1-2H3 |

InChIキー |

BUXMSQMNGNEYPF-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=CCOC2=CC(=C(C=C12)O)O |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

4-イソプロピル-2H-クロメン-6,7-ジオールは、酸化、還元、置換反応を含む様々な化学反応を起こします。これらの反応は、化合物の生物活性を高めたり、特定の性質を持つ誘導体を生成するために、化合物を修飾する上で不可欠です。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく用いられます。

科学研究への応用

4-イソプロピル-2H-クロメン-6,7-ジオールは、幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions

4-Isopropyl-2H-chromene-6,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation and alkylation reactions often involve reagents like bromine and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted chromenes and chromanols, which have applications in pharmaceuticals and materials science .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

4-Isopropyl-2H-chromene-6,7-diol has demonstrated notable antimicrobial properties. Research indicates that derivatives of chromene compounds exhibit significant antibacterial and antifungal activities against various pathogens. For instance, a study reported that certain chromene derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.007 to 3.9 µg/mL against several human pathogens, highlighting their potential as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have shown that chromene derivatives can induce apoptosis in cancer cells through mechanisms involving tubulin inhibition. For example, compounds related to 4-isopropyl-2H-chromene-6,7-diol have been linked to significant growth inhibition in cancer cell lines . The structure-activity relationship (SAR) analysis suggests that modifications at the 4-position of the chromene scaffold are critical for enhancing these anticancer properties .

Agricultural Applications

Pesticidal Properties

The potential use of 4-isopropyl-2H-chromene-6,7-diol in agriculture is notable due to its pesticidal properties. Research has indicated that certain chromene derivatives can act as effective larvicides against mosquito larvae, such as Aedes aegypti. This suggests that these compounds could be developed into natural pesticides, contributing to integrated pest management strategies .

Material Science

Polymer Chemistry

In materials science, 4-isopropyl-2H-chromene-6,7-diol serves as a building block for synthesizing various polymers and materials. Its unique chemical structure allows it to be incorporated into polymer matrices for creating materials with enhanced properties, such as improved thermal stability and mechanical strength. The use of chromene derivatives in producing nanostructured materials has been explored for applications in drug delivery systems and tissue engineering .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Activity Study

A study published in the Journal of Organic Chemistry evaluated a series of chromene derivatives for their antimicrobial activity against seven human pathogens. The results indicated that compounds derived from 4-isopropyl-2H-chromene-6,7-diol exhibited significant inhibition zones and low MIC values compared to standard antibiotics . -

Anticancer Mechanism Investigation

Research conducted by Kemnitzer et al. focused on the apoptotic modulation effects of 4-aryl-4H-chromenes on cancer cells. Their findings revealed that specific structural modifications led to enhanced anticancer efficacy through caspase activation pathways . -

Agricultural Application Research

In a study exploring natural pesticides, researchers synthesized several chromene derivatives from biomass sources and tested their efficacy against mosquito larvae. The results demonstrated promising larvicidal activity, suggesting potential applications in sustainable pest control strategies .

作用機序

類似化合物の比較

類似化合物

2H-クロメン-6,7-ジオール: 4位のイソプロピル基がなく、その結果、異なる生物活性を示します.

4-メチル-2H-クロメン-6,7-ジオール: イソプロピル基ではなくメチル基を持ち、その結果、化学的性質が異なります.

4-エチル-2H-クロメン-6,7-ジオール: エチル基を含んでおり、溶解性と反応性に影響を与えます.

独自性

4-イソプロピル-2H-クロメン-6,7-ジオールは、その化学的性質と生物学的性質に大きく影響を与えるイソプロピル基の存在によって、独自性を持っています。 この構造上の特徴は、新規医薬品や材料開発のための貴重な化合物となっています.

類似化合物との比較

Comparison with Structurally Similar Chromene Derivatives

Substituent Effects on Bioactivity

Chromene derivatives with alkyl or aryl substituents at position 4 exhibit variable biological activities depending on the substituent’s size and hydrophobicity:

Hydroxyl Group Positioning

The diol configuration at positions 6 and 7 distinguishes this compound from other chromenes. For example:

- 6-Chloro-2,2-dimethylchroman-7-ol (CAS: 653563-84-9): A chroman (saturated benzopyran) derivative with a single hydroxyl group at position 7 and a chloro substituent. Chromans generally exhibit reduced reactivity compared to chromenes due to the lack of conjugation in the pyran ring .

- 2H-Chromene-N-imidazolo-amino acid conjugates: These derivatives, with hydroxyls at positions 5 and 7, show potent aldose reductase inhibition (IC₅₀: 0.8–1.2 µM), suggesting that hydroxyl positioning significantly impacts enzyme interaction .

Comparison with Non-Chromene Diols

Phenanthrene-Based Diols

Compounds like 2-methoxy-9,10-dihydrophenanthrene-4,5-diol () share the diol motif but lack the chromene backbone. These phenanthrene derivatives are associated with anti-inflammatory and neuroprotective effects, likely due to their planar aromatic systems and methoxy groups enhancing bioavailability .

Aliphatic Diols

Ethoxylated adipohydrazide derivatives (e.g., 2,4,7,9-Tetramethyldec-5-yne-4,7-diol ) are structurally distinct but highlight the role of diols in surfactant and coordination chemistry. These compounds prioritize solubility in aqueous media over bioactivity .

生物活性

4-Isopropyl-2H-chromene-6,7-diol is a member of the chromene class, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- IUPAC Name : 4-propan-2-yl-2H-chromene-6,7-diol

- Canonical SMILES : CC(C)C1=CCOC2=CC(=C(C=C12)O)O

The presence of the isopropyl group significantly influences its chemical and biological properties, enhancing its solubility and reactivity compared to other chromenes without this substituent.

The biological activity of 4-Isopropyl-2H-chromene-6,7-diol is primarily attributed to its hydroxyl groups at positions 6 and 7. These groups facilitate hydrogen bonding with various biological targets, influencing pathways involved in oxidative stress and cellular signaling.

Antimicrobial Properties

Recent studies have demonstrated that 4-Isopropyl-2H-chromene-6,7-diol exhibits significant antimicrobial activity against a range of pathogens. In vitro tests have shown:

- Minimum Inhibitory Concentration (MIC) : As low as 12.5 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .

The compound's effectiveness stems from its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In studies involving various cancer cell lines, it has been observed that:

- Induction of Apoptosis : Compounds similar to 4-Isopropyl-2H-chromene-6,7-diol have been shown to induce apoptosis through mechanisms such as tubulin inhibition, leading to cell cycle arrest and subsequent cell death .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several chromene derivatives, including 4-Isopropyl-2H-chromene-6,7-diol. The results indicated that this compound had potent activity against both Gram-positive and Gram-negative bacteria, with an MIC comparable to established antibiotics.

- Anticancer Research :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Isopropyl-2H-chromene-6,7-diol | Isopropyl group at position 4 | Antimicrobial, Anticancer |

| 2H-chromene-6,7-diol | Lacks isopropyl group | Lower activity |

| 4-Methyl-2H-chromene-6,7-diol | Methyl group instead of isopropyl | Varies in activity |

The structural differences among these compounds significantly affect their biological activities. The isopropyl group enhances solubility and reactivity, making 4-Isopropyl-2H-chromene-6,7-diol particularly promising for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。